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molecular formula C12H9F3N2O2 B8371463 4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzoic acid

4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzoic acid

Cat. No. B8371463
M. Wt: 270.21 g/mol
InChI Key: AWMDUIZCAIMGPQ-UHFFFAOYSA-N
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Patent
US07655669B2

Procedure details

A mixture of 4-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile (1.01 g, 4 mmol), 6 mL of acetic acid and 3 mL of 12M hydrochloric acid (37%) is shaken for 16 hours at 95° C. After cooling, the reaction mixture is evaporated to dryness under reduced pressure. The resulting residue is evaporated twice with toluene, dissolved in water and the pH is adjusted to ˜5-6 by dropwise addition of 1M sodium hydroxide solution. The aqueous phase is extracted twice with n-butanol and the organic phase evaporated to yield the title compound as a beige solid.
Name
4-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13]C(C#N)=[CH:9][C:8]=2[C:15]([F:18])([F:17])[F:16])[CH:4]=[CH:5][N:6]=1.Cl.[C:20]([OH:23])(=[O:22])[CH3:21]>>[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:21]([C:20]([OH:23])=[O:22])=[CH:9][C:8]=2[C:15]([F:18])([F:16])[F:17])[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
4-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzonitrile
Quantity
1.01 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is shaken for 16 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is evaporated twice with toluene
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
the pH is adjusted to ˜5-6 by dropwise addition of 1M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with n-butanol
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1N(C=CN1)C1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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